2,7-Dihydroxy 21-Acetyloxy Budesonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

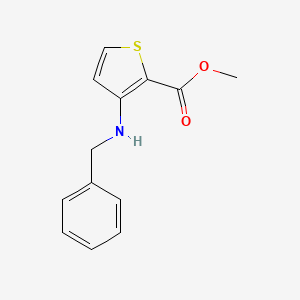

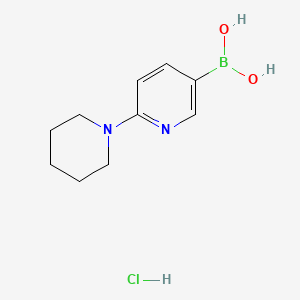

2,7-Dihydroxy 21-Acetyloxy Budesonide is a derivative of Budesonide, a non-halogenated glucocorticoid related to triamcinolone hexacetonide. It is an intermediate in the synthesis of 22R-6β-Hydroxy Budesonide

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2,7-Dihydroxy 21-Acetyloxy Budesonide involves multiple steps. One of the methods includes the esterification reaction of a starting material with acetic anhydride . The continuous flow process is also employed for the synthesis of Budesonide, which involves controlling parameters such as flow rate, temperature, residence time, and solution volumes . This method is advantageous as it reduces the production cost and the use of expensive chemicals.

Industrial Production Methods: Industrial production of this compound can be scaled up using the continuous flow process. This method ensures the desired molar ratio of epimers and optimizes particle size to obtain the solid product . The process is designed to be cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dihydroxy 21-Acetyloxy Budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, perchloric acid, and n-butyraldehyde . The reaction conditions are carefully controlled to ensure the formation of the desired products.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives of Budesonide, such as 22R-6β-Hydroxy Budesonide. These derivatives have significant applications in medicine and research.

Aplicaciones Científicas De Investigación

2,7-Dihydroxy 21-Acetyloxy Budesonide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other glucocorticoid derivatives. In biology and medicine, it is studied for its potential therapeutic effects, particularly in treating inflammatory conditions . The compound is also used in the pharmaceutical industry for developing new drugs and formulations.

Mecanismo De Acción

The mechanism of action of 2,7-Dihydroxy 21-Acetyloxy Budesonide involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to multiple downstream effects, including decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . These effects contribute to its anti-inflammatory properties.

Comparación Con Compuestos Similares

2,7-Dihydroxy 21-Acetyloxy Budesonide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include Budesonide, 16α-Hydroxyprednisolone, and Budesonide acetonide . These compounds share some structural similarities but differ in their specific functionalities and applications.

List of Similar Compounds:- Budesonide

- 16α-Hydroxyprednisolone

- Budesonide acetonide

Propiedades

Fórmula molecular |

C27H36O8 |

|---|---|

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19?,20-,22+,23?,24+,25-,26-,27+/m0/s1 |

Clave InChI |

PROKXHPTCWWSAS-ZIZWWONASA-N |

SMILES isomérico |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CC(C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O |

SMILES canónico |

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)

![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)